1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Reactivity and Synthesis
- The compound has been studied for its reactivity in forming different chromanone and chromenone products under various conditions (El‐Shaaer et al., 2014).
- It has been involved in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, showcasing its utility as a precursor for drugs or potential ligands (Dotsenko et al., 2019).
Crystal Structure Analysis
- Crystal growth experiments have led to insights into its structure and properties, highlighting its transformation through hydrolysis and esterification (Gao & Long, 2021).
- Detailed analysis of its crystal structure has been conducted, providing valuable information for further applications in material science and chemistry (Wu & Hu, 2009).
Potential Applications
- Research has explored its use in the synthesis of various heterocyclic systems, indicating its potential in creating diverse chemical compounds for various applications (Pirnat et al., 2010).
- Studies have also delved into its role in the synthesis of compounds with antimicrobial properties, suggesting its relevance in the development of new pharmaceutical agents (Shastri & Post, 2019).
Properties
IUPAC Name |
1-ethyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-11-7(3)5-6(2)8(9(11)12)10(13)14/h5H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBHEXXKVUJJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652727 | |
Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24667-06-9 | |
Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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